molecular formula C23H23F2N3O4 B3410853 1-(3,4-difluorophenyl)-N-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899750-25-5

1-(3,4-difluorophenyl)-N-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B3410853
CAS No.: 899750-25-5
M. Wt: 443.4 g/mol
InChI Key: TWNSMMFTDCHLRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrrolo[1,2-a]pyrazine derivative featuring a 3,4-difluorophenyl substituent at the 1-position and a 3,4,5-trimethoxyphenyl carboxamide group at the N-position. The 3,4-difluorophenyl group may enhance metabolic stability and bioavailability by reducing oxidative metabolism .

Properties

IUPAC Name

1-(3,4-difluorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F2N3O4/c1-30-19-12-15(13-20(31-2)22(19)32-3)26-23(29)28-10-9-27-8-4-5-18(27)21(28)14-6-7-16(24)17(25)11-14/h4-8,11-13,21H,9-10H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNSMMFTDCHLRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCN3C=CC=C3C2C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-difluorophenyl)-N-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the pyrrolo[1,2-a]pyrazine core through cyclization reactions, followed by the introduction of the difluorophenyl and trimethoxyphenyl groups via substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-difluorophenyl)-N-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-(3,4-difluorophenyl)-N-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its therapeutic potential, particularly in drug discovery and development for treating various diseases.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 1-(3,4-difluorophenyl)-N-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolo-Pyrazine Cores

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 1-(3,4-Difluorophenyl), N-(3,4,5-Trimethoxyphenyl) Not explicitly provided in evidence Combines electron-withdrawing (F) and electron-donating (OCH₃) groups for balanced pharmacokinetics.
1-(4-Fluorophenyl)-N-(2-methyl-2-propanyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide 1-(4-Fluorophenyl), N-(tert-butyl) C₁₈H₂₂FN₃O 315.39 Simpler substituents; tert-butyl group may increase lipophilicity but reduce solubility.
N-(2,6-Difluorophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide 1-(4-Ethoxyphenyl), N-(2,6-difluorophenyl) C₂₁H₂₀F₂N₂O₂ 382.40 Ethoxy group enhances solubility; 2,6-difluorophenyl may alter binding affinity.

Functional Analogues with Related Pharmacophores

  • Triazole Derivatives (e.g., 1-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides ) These compounds exhibit anti-inflammatory activity via dual COX-2/sEH inhibition. The 3,4,5-trimethoxyphenyl group in the target compound may similarly enhance interactions with hydrophobic enzyme pockets.
  • Pyrazolo[3,4-d]pyrimidinone Derivatives Synthesized via reactions with α-chloroacetamides. The 3,4,5-trimethoxyphenyl group in the target compound may mimic the methoxy-substituted aryl groups in these derivatives, which are critical for DNA intercalation or topoisomerase inhibition.

Research Findings and Inferred Properties

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The 3,4-difluorophenyl group likely reduces polarity compared to unfluorinated analogues (e.g., ), while the 3,4,5-trimethoxyphenyl group balances solubility .
  • Metabolic Stability : Fluorine atoms at the 3,4-positions may block cytochrome P450-mediated oxidation, extending half-life .

Biological Activity

The compound 1-(3,4-difluorophenyl)-N-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a complex organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry due to its potential biological activities. This compound features a unique pyrrolo[1,2-a]pyrazine core structure with specific substitutions that may enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The structural characteristics allow it to bind effectively, modulating the activity of these targets and influencing downstream signaling pathways. Understanding the binding affinity and specificity through detailed studies is crucial for elucidating its mechanism of action.

In Vitro Studies

Recent studies have highlighted the potential anti-cancer properties of compounds similar to This compound . For instance, the examination of related pyrazole derivatives revealed significant inhibition of key kinases involved in cancer progression:

CompoundTarget KinaseInhibition (%)
Ester 1aAKT140%
Ester 1bPKA82%
Amide 1cAKT161%
Amide 1cCK242%

These findings suggest that modifications in the structure can lead to enhanced biological activity against specific targets .

Apoptotic Mechanism

Further investigations into the apoptotic mechanisms induced by this class of compounds revealed that they can trigger apoptosis through the generation of reactive oxygen species (ROS). For example, a related compound demonstrated a significant increase in caspase-3 activity, indicating that apoptosis rather than necrosis was the primary mode of cell death observed in treated cancer cells .

Triple-Negative Breast Cancer

A focused study on triple-negative breast cancer (TNBC) utilized compounds structurally similar to This compound . The results indicated dose-dependent anti-proliferative effects on the MDA-MB-468 cell line. The treatment led to significant early apoptotic phase increases and cell cycle arrest during the S phase. This highlights the potential of such compounds in targeting aggressive cancer types .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have underscored the importance of specific substitutions on the pyrazole ring to enhance biological activity. For example:

  • Substituents at the 4-position significantly improved kinase inhibition.
  • The presence of lipophilic groups was associated with multi-targeting capabilities.

These insights are critical for guiding further synthetic modifications aimed at optimizing therapeutic efficacy .

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield of 1-(3,4-difluorophenyl)-N-(3,4,5-trimethoxyphenyl)-pyrrolo[1,2-a]pyrazine-2-carboxamide?

Answer:

  • Multi-step synthesis : Use sequential coupling reactions, starting with the formation of the pyrrolo[1,2-a]pyrazine core via cyclization of substituted pyrrole intermediates. For example, details a similar synthesis involving Boc protection, Suzuki coupling, and deprotection steps, achieving ~70% yield after purification .
  • Key steps :
    • Cyclization : Use anhydrous conditions (e.g., DMF or THF) with catalysts like Pd(PPh₃)₄ for cross-coupling reactions.
    • Amide bond formation : Employ carbodiimide coupling agents (e.g., EDC/HOBt) to link the difluorophenyl and trimethoxyphenyl moieties.
    • Purification : Use reverse-phase HPLC or silica gel chromatography for isolating the final product.

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

Answer:

  • ¹H/¹³C NMR : Identify substituent patterns on aromatic rings. For instance, reports distinct methoxy (δ 3.6–3.8 ppm) and fluorophenyl signals (δ 7.0–7.6 ppm) in similar compounds .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) with <5 ppm error.
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals in the pyrrolo-pyrazine core, as shown in for analogous heterocycles .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

Answer:

  • Substituent variation : Systematically modify the difluorophenyl (e.g., replace F with Cl, Br) or trimethoxyphenyl groups (e.g., adjust methoxy positions) to assess bioactivity changes. highlights halogen substitutions altering kinase inhibition profiles .
  • Biological assays : Pair synthetic modifications with in vitro assays (e.g., IC₅₀ measurements against cancer cell lines). demonstrates tubulin polymerization inhibition in pyrrole derivatives with similar substituents .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with targets like β-tubulin or kinases .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be addressed?

Answer:

  • Pharmacokinetic profiling : Measure solubility, metabolic stability, and plasma protein binding. suggests modifying the carboxamide group to enhance solubility (e.g., introducing hydrophilic substituents) .
  • Metabolite identification : Use LC-MS/MS to detect degradation products. For example, identifies Boc-deprotected intermediates as potential inactive metabolites .
  • Dosing optimization : Adjust administration routes (e.g., intraperitoneal vs. oral) based on bioavailability studies.

Q. What analytical methods are critical for characterizing polymorphic forms of this compound?

Answer:

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as shown in for related pyrazolo-pyrimidines .
  • DSC/TGA : Analyze thermal stability and phase transitions.
  • PXRD : Compare experimental and simulated diffraction patterns to confirm polymorphism.

Q. How can metabolic stability be improved without compromising target affinity?

Answer:

  • Steric shielding : Introduce bulky groups (e.g., tert-butyl) near metabolically labile sites (e.g., methoxy groups). shows that fluorinated analogs exhibit enhanced metabolic resistance .
  • Isosteric replacement : Replace labile hydrogen atoms with deuterium or fluorine, as demonstrated in for triazole derivatives .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous buffers during in vitro assays?

Answer:

  • Co-solvent systems : Use DMSO-water mixtures (<1% DMSO) to maintain compound stability.
  • Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes, as described in for hydrophobic pyrrolo-pyrroles .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

Answer:

  • Process analytical technology (PAT) : Monitor reactions in real-time using inline FTIR or Raman spectroscopy.
  • Design of experiments (DoE) : Optimize parameters (e.g., temperature, catalyst loading) via response surface methodology. achieved 88% yield consistency using controlled Boc-deprotection conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-difluorophenyl)-N-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(3,4-difluorophenyl)-N-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.